Cas no 183586-34-7 (6-Methyl-1H-pyrrolo[3,2-c]pyridine)

6-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. The compound’s stability and synthetic versatility allow for further functionalization, enabling tailored modifications for target-specific applications. High-purity grades are available to ensure reproducibility in research and industrial processes. Its well-defined reactivity profile supports efficient incorporation into complex molecular architectures.
6-Methyl-1H-pyrrolo[3,2-c]pyridine structure
183586-34-7 structure
Product Name:6-Methyl-1H-pyrrolo[3,2-c]pyridine
CAS No:183586-34-7
MF:C8H8N2
MW:132.162521362305
MDL:MFCD09837283
CID:135805
PubChem ID:10313151
Update Time:2025-10-23

6-Methyl-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-1H-pyrrolo[3,2-c]pyridine
    • 6-Methyl-5-azaindole
    • 1H-Pyrrolo[3,2-c]pyridine, 6-methyl-
    • 2-c]pyridine
    • 1H-Pyrrolo[3,2-c]pyridine,6-methyl-(9CI)
    • DTXSID60437954
    • PCAVQKASMKODDC-UHFFFAOYSA-N
    • A812797
    • FT-0659343
    • PB19033
    • Z1255420119
    • AKOS000320578
    • MFCD09837283
    • 183586-34-7
    • EN300-156306
    • J-518902
    • AS-40479
    • AMY9933
    • FT-0628324
    • SCHEMBL586874
    • CS-0000134
    • 1H-Pyrrolo[3
    • 6-methyl-1H-pyrrolo(3,2-c)pyridine
    • IHA58634
    • 866-866-4
    • MDL: MFCD09837283
    • Inchi: 1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
    • InChI Key: PCAVQKASMKODDC-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=NC(C)=CC1=2

Computed Properties

  • Exact Mass: 132.06900
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.186
  • Boiling Point: 279 ºC
  • Flash Point: 124 ºC
  • Refractive Index: 1.667
  • PSA: 28.68000
  • LogP: 1.87130

6-Methyl-1H-pyrrolo[3,2-c]pyridine Security Information

  • Hazardous Material Identification: Xi

6-Methyl-1H-pyrrolo[3,2-c]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methyl-1H-pyrrolo[3,2-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:183586-34-7)6-Methyl-1H-pyrrolo[3,2-c]pyridine
Order Number:A812797
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):164.0/817.0/1633.0
Email:sales@amadischem.com

Additional information on 6-Methyl-1H-pyrrolo[3,2-c]pyridine

6-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview

6-Methyl-1H-pyrrolo[3,2-c]pyridine, a compound with the CAS number 183586-34-7, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their versatility in chemical reactivity and biological activity. The pyrrolopyridine framework, in particular, has been extensively studied for its role in drug discovery and materials science.

The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine involves a series of carefully designed reactions that exploit the inherent reactivity of nitrogen-containing heterocycles. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for constructing such complex structures. For instance, researchers have employed cross-coupling reactions and annulation techniques to assemble the pyrrolopyridine core with high precision. These methods not only enhance the yield but also allow for the incorporation of functional groups at specific positions, paving the way for further chemical modifications.

One of the most intriguing aspects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine is its electronic properties. The conjugated π-system within the molecule facilitates strong absorption in the visible region, making it a promising candidate for applications in optoelectronics. Recent studies have explored its potential as a chromophore in dye-sensitized solar cells (DSSCs), where it demonstrates enhanced light-harvesting capabilities compared to traditional dyes. Additionally, its ability to undergo excited-state electron transfer makes it a valuable component in light-emitting diodes (LEDs) and other photonic devices.

In the realm of pharmacology, 6-Methyl-1H-pyrrolo[3,2-c]pyridine has shown potential as a scaffold for drug development. Its structural similarity to certain bioactive molecules suggests that it could serve as a lead compound for designing novel therapeutic agents. For example, researchers have investigated its ability to modulate ion channels and enzyme activity, which are critical targets in treating various diseases such as cancer and neurodegenerative disorders.

The molecular geometry of 6-Methyl-1H-pyrrolo[3,2-c]pyridine plays a pivotal role in determining its reactivity and selectivity in chemical transformations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and bonding characteristics. These findings have been instrumental in guiding experimental efforts to optimize reaction conditions and improve synthetic outcomes.

Furthermore, the stereochemistry of this compound has been a focal point of recent investigations. The presence of chiral centers within the molecule introduces stereochemical complexity, which can significantly influence its biological activity and pharmacokinetic properties. Enantioselective synthesis methods have been developed to access specific enantiomers with high purity, enabling detailed studies on their stereochemical effects.

Another area of active research is the exploration of supramolecular interactions involving 6-Methyl-1H-pyrrolo[3,2-c]pyridine. Its ability to form hydrogen bonds and π–π stacking interactions makes it a versatile building block for constructing supramolecular assemblies. Such assemblies have potential applications in molecular recognition, catalysis, and materials science.

In summary, 6-Methyl-1H-pyrrolo[3,2-c]pyridine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, combined with cutting-edge synthetic methodologies and computational tools, continue to unlock new possibilities for innovation. As research progresses, this compound is likely to play an increasingly important role in advancing both fundamental understanding and practical applications in chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:183586-34-7)6-Methyl-1H-pyrrolo[3,2-c]pyridine
A812797
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):164.0/817.0/1633.0
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